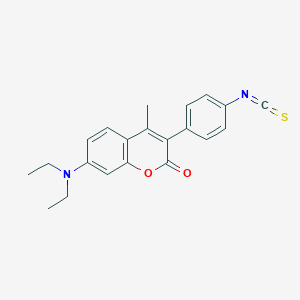![molecular formula C6H11Cl2NO B034328 2-[Bis(2-chloroethyl)amino]acetaldehyde CAS No. 102585-22-8](/img/structure/B34328.png)
2-[Bis(2-chloroethyl)amino]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves the reaction of diethanolamine with thionyl chloride in chloroform . The reaction is carried out at low temperatures, typically between -4°C and 6°C, to control the reaction rate and prevent side reactions. After the addition of diethanolamine, the mixture is stirred at room temperature and then heated to 60-65°C to complete the reaction and precipitate the product. The product is then purified by recrystallization from anhydrous ethanol .
Chemical Reactions Analysis
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the formation of cross-links and subsequent disruption of cellular functions. This property makes it a potential candidate for use in chemotherapeutic agents, where it can target rapidly dividing cancer cells .
Comparison with Similar Compounds
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- can be compared with other similar compounds, such as:
Acetaldehyde, bis(2-chloroethyl) acetal: This compound has a similar structure but lacks the amino group, making it less reactive towards nucleophiles.
Bis(2-chloroethyl)amine: This compound contains two chloroethyl groups attached to an amine, but it lacks the acetaldehyde moiety, resulting in different reactivity and applications.
Properties
CAS No. |
102585-22-8 |
|---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
InChI Key |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
Canonical SMILES |
C(CCl)N(CCCl)CC=O |
Key on ui other cas no. |
102585-22-8 |
Synonyms |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)



![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)

